Sodium aurotiosulfate
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Overview
Description
Sodium aurotiosulfate, also known as sodium bis(thiosulfate) aurate(I), is an inorganic compound with the chemical formula Na₃[Au(S₂O₃)₂]·2H₂O. It is the trisodium salt of the coordination complex of gold(I), [Au(S₂O₃)₂]³⁻. The compound is colorless and crystallizes with two waters of crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aurotiosulfate is typically prepared by the reduction of gold(III) chloride with sodium thiosulfate. The reaction can be represented as follows: [ 4 \text{Na}_2\text{S}_2\text{O}_3 + \text{AuCl}_3 \rightarrow \text{Na}_3[\text{Au}(\text{S}_2\text{O}_3)_2] + \text{Na}_2\text{S}_4\text{O}_6 + 3 \text{NaCl} ] This reaction involves the reduction of gold(III) to gold(I) and the formation of the thiosulfate complex .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis, involving the reduction of gold(III) chloride with sodium thiosulfate under controlled conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium aurotiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold complexes.
Reduction: this compound can be reduced to elemental gold under certain conditions.
Substitution: The thiosulfate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reactions: Ligands such as cyanide, chloride, and phosphines.
Major Products Formed:
Oxidation: Formation of gold(III) complexes.
Reduction: Elemental gold.
Substitution: Various gold(I) complexes with different ligands.
Scientific Research Applications
Sodium aurotiosulfate has several scientific research applications, including:
Chemistry: Used in the extraction of gold from its ores as an alternative to cyanide salts.
Biology: Investigated for its potential antirheumatic properties.
Medicine: Explored as a chemotherapeutic agent for tuberculosis and other diseases.
Industry: Utilized in hydrometallurgy for gold recovery and purification.
Mechanism of Action
The mechanism of action of sodium aurotiosulfate involves its interaction with biological molecules and metal ions. In medicinal applications, it is believed to inhibit the synthesis of prostaglandins and exert anti-inflammatory effects. The compound targets specific molecular pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Sodium aurothiomalate: Another gold(I) compound used in the treatment of rheumatoid arthritis.
Gold sodium thiosulfate: Similar in structure and used for similar applications.
Uniqueness: Sodium aurotiosulfate is unique due to its specific coordination complex with thiosulfate ligands, which imparts distinct chemical and biological properties. Its ability to form stable complexes with gold(I) makes it valuable in both medicinal and industrial applications .
Properties
CAS No. |
33614-49-2 |
---|---|
Molecular Formula |
AuO6S4.2H2O.3Na AuH4Na3O8S4 |
Molecular Weight |
526.2 g/mol |
IUPAC Name |
trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+);dihydrate |
InChI |
InChI=1S/Au.3Na.2H2O3S2.2H2O/c;;;;2*1-5(2,3)4;;/h;;;;2*(H2,1,2,3,4);2*1H2/q4*+1;;;;/p-4 |
InChI Key |
KZNBHWLDPGWJMM-UHFFFAOYSA-J |
SMILES |
O.O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |
Canonical SMILES |
O.O.[O-]S(=O)(=S)[O-].[O-]S(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au+] |
33614-49-2 | |
Synonyms |
Aurothiosulfate, Sodium Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium Gold Sodium Thiosulfate Gold Thiosulfate, Sodium Sanochrysin Sanochrysine Sanocrisin Sodium Aurothiosulfate Sodium Gold Thiosulfate Sodium Thiosulfate, Gold Thiosulfate, Gold Sodium Thiosulfate, Sodium Gold Thiosulfatoaurate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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